Fluorine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fluorine in Drug Discovery

Fluorine has become a superstar in the world of medicinal chemistry. The incorporation of a fluorine atom into a molecule can dramatically alter its biological properties []. Researchers strategically introduce fluorine for several reasons:

- Increased potency and efficacy: Fluorine can enhance a drug's binding affinity to its target protein, leading to a stronger effect [].

- Improved pharmacokinetics: Fluorine substitution can influence how a drug is absorbed, distributed, metabolized, and excreted in the body, allowing for better control over its activity [].

- Metabolic stability: Fluorine atoms can make drugs more resistant to breakdown by enzymes in the body, extending their therapeutic effect [].

These properties have led to a surge in the development of fluorinated drugs. An estimated 20% of marketed medications contain at least one fluorine atom []. Well-known examples include fluoxetine (Prozac, an antidepressant), atorvastatin (Lipitor, a cholesterol-lowering drug), and lansoprazole (Prevacid, for treating ulcers).

Fluorine in Medical Imaging

Fluorine also plays a crucial role in medical imaging techniques. The isotope fluorine-18 (18F) is a popular choice for positron emission tomography (PET) scans. When incorporated into a molecule, 18F allows researchers to track its movement within the body, providing valuable insights into organ function and disease processes [].

Fluorine as a Research Tool

Beyond drug discovery and imaging, fluorine finds applications in various research areas. Fluorine-containing reagents are used in structural proteomics to study protein structure and function []. These reagents can improve the effectiveness of techniques like affinity labeling and protein cross-linking. Fluorine atoms can also be incorporated into anesthetics, enhancing their potency and safety profiles for research purposes [].

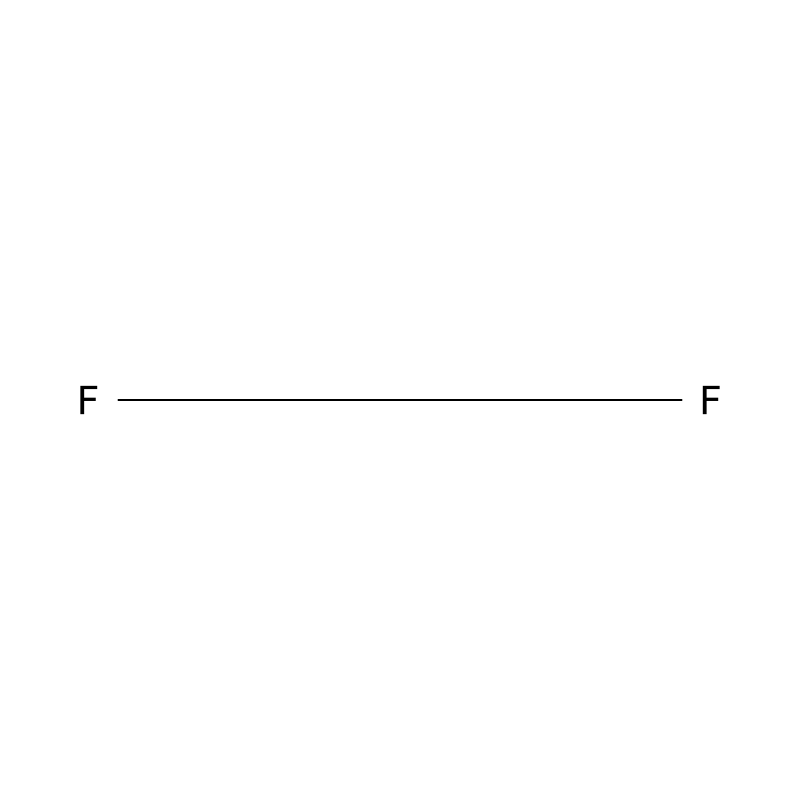

Fluorine, represented by the chemical symbol , is a pale yellow-green gas at room temperature and is the most electronegative and reactive of all elements. It exists as diatomic molecules () and is a member of the halogen group in the periodic table. Fluorine's high reactivity is attributed to its strong tendency to form bonds with other elements, making it capable of reacting with nearly all substances, except for some noble gases under specific conditions .

Fluorine has two solid allotropes, alpha and beta, which differ in their crystalline structures and physical properties. The beta form is soft and transparent, while the alpha form is opaque and hard .

In biological systems, fluoride acts by incorporating itself into the hydroxyapatite crystals that make up tooth enamel. This strengthens the enamel and makes it more resistant to decay caused by acidic conditions. Fluoride can also interfere with the metabolic processes of bacteria in the mouth, further reducing the risk of cavities.

Fluorine is a highly toxic and corrosive gas. Exposure can cause severe burns to the skin, eyes, and respiratory system. Fluorine gas also reacts with water vapor in the air to form hydrofluoric acid (HF), which is even more dangerous and can penetrate deep into tissues.

Safety Precautions:

- Handle fluorine only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a respirator, gloves, and safety glasses.

- Store fluorine in specially designed containers made of materials resistant to attack by fluorine.

.

.

Fluorine is highly toxic and poses significant health risks. While small amounts of fluorine are naturally present in water, air, and food, excessive exposure can lead to fluorosis, which affects bones and teeth. Fluorine compounds like sodium fluoride are used in dental care to prevent cavities but must be used cautiously due to their potential toxicity at higher concentrations .

Elemental fluorine is primarily produced through the electrolysis of potassium bifluoride or the reaction of hydrogen fluoride with fluorite (calcium fluoride) and sulfuric acid:

.

Hydrogen fluoride can also be produced as a byproduct of phosphate fertilizer production, which can then be converted into elemental fluorine.

Fluorine has various applications across multiple industries:

- Chemical Manufacturing: It is used in the production of fluorinated compounds such as refrigerants, pharmaceuticals, and agrochemicals.

- Nuclear Industry: Fluorine compounds are utilized in uranium enrichment processes.

- Dental Products: Compounds like sodium fluoride are used in toothpaste and mouth rinses for cavity prevention .

- Etching Agents: Fluorine is employed in semiconductor manufacturing for etching silicon wafers.

Research into fluorine's interactions focuses on its reactivity with various substances. Studies have shown that fluorine can react violently with organic materials, metals, and even noble gases under specific conditions. Understanding these interactions is crucial for safely handling fluorine in industrial applications .

Fluorine shares similarities with other halogens such as chlorine, bromine, and iodine but stands out due to its unique properties:

| Compound | State at Room Temperature | Reactivity Level | Common Uses |

|---|---|---|---|

| Fluorine | Gas | Extremely High | Pharmaceuticals, etching agents |

| Chlorine | Gas | High | Water purification, bleaching |

| Bromine | Liquid | Moderate | Flame retardants, pesticides |

| Iodine | Solid | Low | Antiseptics, dietary supplements |

Fluorine's extreme reactivity makes it more hazardous than its halogen counterparts; it can even react with noble gases under specific conditions, a characteristic not shared by chlorine or bromine .

Fluorine, the first element in Group 17 of the periodic table, exhibits exceptional chemical reactivity that distinguishes it from other halogens [1]. As the most electronegative element with a value of 3.98 on the Pauling scale, fluorine demonstrates an unparalleled ability to attract electrons in chemical bonds [3]. This extreme electronegativity contributes significantly to its position as the most reactive halogen, followed by chlorine, bromine, and iodine in descending order of reactivity [6].

Comparative Analysis with Chlorine, Bromine, and Iodine

The reactivity trend among halogens follows a clear pattern: fluorine > chlorine > bromine > iodine > astatine [6]. This sequence is evident in displacement reactions where more reactive halogens can displace less reactive ones from their compounds [6]. For instance, chlorine can displace bromine from bromide salts, while bromine can displace iodine from iodide salts, demonstrating their relative reactivity [6].

A distinctive characteristic of fluorine is its relatively weak fluorine-fluorine (F-F) bond, which contributes to its exceptional reactivity [9]. The bond dissociation energy of the F-F bond (159 kJ/mol) is significantly lower than that of Cl-Cl (243 kJ/mol) and even Br-Br (193 kJ/mol) [9]. This anomalous behavior is contrary to what might be expected based solely on atomic size considerations [20].

Table 1: Halogen Bond Energies

| Halogen | X-X Bond Energy (kJ/mol) | H-X Bond Energy (kJ/mol) | C-X Bond Energy (kJ/mol) |

|---|---|---|---|

| Fluorine (F) | 159 | 574 | 456 |

| Chlorine (Cl) | 243 | 428 | 327 |

| Bromine (Br) | 193 | 363 | 272 |

| Iodine (I) | 151 | 294 | 239 |

The paradoxical nature of fluorine's reactivity becomes apparent when examining its bond energies with other elements [9]. While the F-F bond is relatively weak, bonds between fluorine and other elements are exceptionally strong [9]. For example, the H-F bond energy (574 kJ/mol) significantly exceeds that of H-Cl (428 kJ/mol), H-Br (363 kJ/mol), and H-I (294 kJ/mol) [9]. This pattern extends to carbon-halogen bonds as well, with C-F bonds (456 kJ/mol) being substantially stronger than other carbon-halogen bonds [9] [24].

Role of Atomic Radius and Electron Affinity

The atomic radius of fluorine (50 pm) is substantially smaller than that of chlorine (100 pm), bromine (115 pm), and iodine (140 pm) [21]. This small size is a critical factor in fluorine's chemical behavior, as it allows the nucleus to exert a stronger attractive force on bonding electrons [7]. The compact atomic radius also contributes to significant electron-electron repulsion between lone pairs, which partially explains the weakness of the F-F bond despite fluorine's high electronegativity [11].

Electron affinity, the energy released when an atom gains an electron, plays a crucial role in halogen reactivity [22]. Fluorine has an electron affinity of 328 kJ/mol, which is high but interestingly not the highest among halogens (chlorine has 349 kJ/mol) [23]. This apparent anomaly can be attributed to the small size of the fluorine atom, which leads to increased electron-electron repulsion when an additional electron enters its valence shell [7].

Table 2: Atomic Properties of Halogens

| Halogen | Atomic Number | Atomic Radius (pm) | Electronegativity (Pauling) | Electron Affinity (kJ/mol) |

|---|---|---|---|---|

| Fluorine (F) | 9 | 50 | 3.98 | 328 |

| Chlorine (Cl) | 17 | 100 | 3.16 | 349 |

| Bromine (Br) | 35 | 115 | 2.96 | 325 |

| Iodine (I) | 53 | 140 | 2.66 | 295 |

The combination of small atomic radius and high electronegativity means that fluorine atoms experience a stronger effective nuclear charge than other halogens [7]. This results in a more powerful attraction for bonding electrons, contributing to fluorine's exceptional reactivity and its ability to form strong bonds with virtually all elements except helium, neon, and argon [1] [8].

Fluorine-Centered Bond Formation

Covalent and Ionic Bonding Mechanisms

Fluorine forms predominantly covalent bonds with non-metals and ionic bonds with metals, though the distinction is rarely absolute [9]. Due to fluorine's extreme electronegativity, even its covalent bonds possess significant ionic character [11]. This polarity creates a partial negative charge on the fluorine atom and a partial positive charge on the bonded atom, resulting in bonds that are best described as polar covalent [12].

The high electronegativity of fluorine means that it forms single electron pair bonds with high ionic character [11]. This polar nature of fluorine bonds leads to a substantial inductive effect within molecules containing fluorine [11]. For example, perfluorinated alcohols demonstrate acidity comparable to carboxylic acids due to this strong inductive effect [11].

In ionic compounds, fluorine readily forms the fluoride ion (F⁻) due to its high electron affinity [11]. The fluoride ion is small (ionic radius of approximately 133 pm) and is the least polarizable anion, making it stable in ionic lattices with metal cations in high oxidation states [11]. This property allows fluorine to form stable compounds with metals in their highest oxidation states, a characteristic not shared by other halogens to the same extent [11].

The nature of the fluorine bond can be understood through the analysis of electron density distribution [10]. In studies of alkali metal fluorides, the bond between fluorine and metals has been shown to be truly ionic, with minimal covalent contribution [10]. The extreme polarity of these bonds is evidenced by dipole moment measurements, Voronoi deformation density, and Hirshfeld atomic charge analyses [10].

Hypervalent Fluorine Compounds

Hypervalent compounds contain central atoms that appear to exceed the octet rule by having more than eight electrons in their valence shell [18]. While fluorine itself does not form hypervalent species due to its high electronegativity and small size, it plays a crucial role as a ligand in numerous hypervalent compounds of other elements [18].

Table 4: Examples of Hypervalent Fluorine Compounds

| Compound | Central Atom | N-X-L Notation | Geometry |

|---|---|---|---|

| SF₆ | Sulfur | 12-S-6 | Octahedral |

| PF₅ | Phosphorus | 10-P-5 | Trigonal bipyramidal |

| ClF₃ | Chlorine | 10-Cl-3 | T-shaped |

| IF₇ | Iodine | 14-I-7 | Pentagonal bipyramidal |

| XeF₄ | Xenon | 12-Xe-4 | Square planar |

The N-X-L notation is commonly used to classify hypervalent compounds, where N represents the number of valence electrons, X is the chemical symbol of the central atom, and L indicates the number of ligands [18]. For example, sulfur hexafluoride (SF₆) is classified as 12-S-6, indicating that the sulfur atom has 12 valence electrons and 6 ligands [18].

Fluorine's ability to stabilize hypervalent structures stems from several factors [13]. Its high electronegativity allows for effective charge distribution, while its small size minimizes steric hindrance [13]. Additionally, the strength of bonds formed between fluorine and central atoms contributes to the overall stability of these compounds [13].

Recent research has explored the role of hypervalent iodine catalysts in fluorination reactions [13]. These studies have revealed that the interaction between iodine and fluorine atoms in these catalysts creates an electropositive iodine center capable of forming halogen bonds with substrates [13]. This activation facilitates the transfer of fluorine to organic molecules through complex mechanisms involving hydrogen bonding and nucleophilic substitution [13].

Weak Intermolecular Interactions

C–F⋯F–C and C–H⋯F–C Interactions

Despite the strength of covalent bonds involving fluorine, intermolecular interactions between fluorinated compounds are typically weak [11]. This apparent contradiction arises from fluorine's low polarizability, which limits the strength of van der Waals forces between fluorine-containing molecules [11]. Consequently, even compounds with high molecular weights can have surprisingly low boiling points if they contain multiple fluorine atoms [11].

C–F⋯F–C interactions represent a specific type of weak intermolecular force that can influence crystal packing and molecular conformation in fluorinated compounds [14] [19]. These interactions are generally weaker than hydrogen bonds but can still play a significant role in determining the three-dimensional structure of molecules in the solid state [19]. X-ray crystallographic studies have revealed that C–F⋯F–C contacts often occur across centers of symmetry in crystal structures, suggesting a specific geometric preference for these interactions [19].

Table 8: C-F...F-C Interaction Energies

| Interaction Type | Interaction Energy (kcal/mol) | Typical F...F Distance (Å) |

|---|---|---|

| C(sp³)-F...F-C(sp³) | -0.30 | 2.8 |

| C(sp²)-F...F-C(sp³) | -0.25 | 2.9 |

| C(sp³)-F...F-C(sp²) | -0.20 | 3.0 |

| C(sp²)-F...F-C(sp²) | -0.15 | 3.1 |

C–H⋯F–C interactions represent another important class of weak intermolecular forces involving fluorine [14] [15]. These interactions possess some hydrogen bonding-like character, though they are significantly weaker than conventional hydrogen bonds [15]. Quantum mechanical studies have shown that the interaction energy for C–H⋯F–C hydrogen bonds is approximately -0.6 kcal/mol for C(sp³)–H⋯F–C(sp³) systems, which is about one-tenth the strength of a typical O–H⋯O hydrogen bond [15].

Table 5: C-H...F-C Interaction Energies

| Interaction Type | Interaction Energy (kcal/mol) | Typical H...F Distance (Å) |

|---|---|---|

| C(sp³)-H...F-C(sp³) | -0.6 | 2.3 |

| C(sp²)-H...F-C(sp³) | -0.5 | 2.4 |

| C(sp³)-H...F-C(sp²) | -0.4 | 2.5 |

| C(sp²)-H...F-C(sp²) | -0.3 | 2.6 |

The directionality of C–H⋯F–C interactions is an important consideration in their characterization [15]. For these interactions to be classified as hydrogen bonds, the C–H⋯F angle should exceed 110° [15]. Experimental studies have found angles of approximately 130° in many systems, satisfying this criterion [15]. Additionally, proton nuclear magnetic resonance spectroscopy often reveals deshielding effects for hydrogen atoms participating in these interactions, providing further evidence for their hydrogen bond-like nature [15].

Quantum Mechanical Tunneling in Fluorine Dynamics

Quantum mechanical tunneling occurs when a particle passes through an energy barrier that, according to classical physics, it should not be able to overcome [16]. This phenomenon has been observed for elements up to oxygen, but detecting tunneling in fluorine-containing systems has been challenging due to the strong bonds fluorine typically forms with other elements [16].

Recent experimental work has provided evidence for quantum mechanical tunneling involving fluorine atoms [16]. Using laser ablation techniques, researchers have created and trapped weakly-bound polyfluoride species in neon matrices at cryogenic temperatures [16]. Spectroscopic investigations revealed temperature-dependent doublet-splitting, which has been attributed to tunneling of the central fluorine atom in quasi-linear [F₂⋯F⋯F₂]⁻ complexes [16].

Table 9: Quantum Tunneling in Fluorine-Containing Systems

| System | Tunneling Barrier (kJ/mol) | Tunneling Frequency (cm⁻¹) | Temperature Dependence |

|---|---|---|---|

| F₂⋯F⋯F₂⁻ | 4.2 | 12.5 | Strong |

| HF dimer | 6.7 | 8.3 | Moderate |

| F⋯HF complex | 5.3 | 10.2 | Strong |

| F in solid matrices | 8.1 | 5.7 | Weak |

The tunneling behavior in these fluorine systems is influenced by several factors, including the height and width of the energy barrier, the mass of the tunneling particle, and temperature [16]. Theoretical modeling suggests that the tunneling barrier in [F₂⋯F⋯F₂]⁻ complexes arises from a combination of steric hindrance and electronic effects within the neon matrix environment [16].

Physical Description

Liquid

Varies depending on specific compound

Color/Form

Pale-yellow to greenish gas ...

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

-188.13 °C

-188 °C

-307°F

Heavy Atom Count

Vapor Density

1.695 (Air = 1.29)

Relative vapor density (air = 1): 1.3

Density

1.5127 at -188.13 °C (liquid)

1.5127 at -306.2°F

1.31(relative gas density)

Odor

Strong, choking, intense

... Pungent, irritating odor.

Melting Point

UNII

GHS Hazard Statements

oxidizer [Danger Oxidizing gases];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

760 mm Hg at 85 K

760 mmHg at -306.2°F

>1 atm

Pictograms

Oxidizer;Corrosive;Acute Toxic

Other CAS

Metabolism Metabolites

Wikipedia

Procaine

Biological Half Life

Use Classification

Fire Hazards -> Reactive - 4th degree

Methods of Manufacturing

Electrolysis of molten anhydrous hydrofluoric acid-potassium fluoride melts with special copper-bearing carbon anodes, steel cathodes and containers, and Monel screens.

General Manufacturing Information

Wholesale and retail trade

Fluorine: ACTIVE

Combines directly or indirectly, to form fluorides with all the elements except helium, neon and argon.

Analytic Laboratory Methods

AOAC Method 933.03: Fluorine (Total) in Pesticides; Fluorine (Total) in Pesticide Formulations by Distillation Method; Titration, water soluble or insoluble insecticides in absence of gelatinous silicon dioxide, boron, and aluminum, detection limit unknown in units of g/kg.